molecular formula C16H19NO2 B193034 N-Benzyl-2-(2-methoxyphenoxy)ethylamine CAS No. 3246-03-5

N-Benzyl-2-(2-methoxyphenoxy)ethylamine

Cat. No. B193034
CAS RN: 3246-03-5
M. Wt: 257.33 g/mol
InChI Key: SZDYRZVWNVIYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07169935B2

Procedure details

35.0 g of benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (136 mmol) were dissolved in 225 ml ethanol. To the stirred solution 30.1 g of 4-oxiranylmethoxy-9H-carbazole (126 mmol) were added and the mixture was heated under reflux for 15 h. The boiling solution was treated with 3 g of activated carbon for 30 min. The activated carbon was filtered off in the heat, and washed with 20 ml ethanol. The solution was stirred for 3 h at room temperature and next 5 h at 0° C. The product was filtered under suction and washed twice with 10 ml cold ethanol. The substance was dried at 50° C. for 12 h
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:20]1[CH2:22][CH:21]1[CH2:23][O:24][C:25]1[C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH:28]=[CH:27][CH:26]=1>C(O)C>[CH2:1]([N:8]([CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[CH2:22][CH:21]([OH:20])[CH2:23][O:24][C:25]1[C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH:28]=[CH:27][CH:26]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCOC1=C(C=CC=C1)OC
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30.1 g
Type
reactant
Smiles
O1C(C1)COC1=CC=CC=2NC3=CC=CC=C3C12

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 3 h at room temperature and next 5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
The boiling solution was treated with 3 g of activated carbon for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The activated carbon was filtered off in the heat
WASH
Type
WASH
Details
washed with 20 ml ethanol
FILTRATION
Type
FILTRATION
Details
The product was filtered under suction
WASH
Type
WASH
Details
washed twice with 10 ml cold ethanol
CUSTOM
Type
CUSTOM
Details
The substance was dried at 50° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC(COC1=CC=CC=2NC3=CC=CC=C3C12)O)CCOC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.